molecular formula C29H28FN3O3S B2512876 N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113142-02-1

N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2512876
CAS No.: 1113142-02-1
M. Wt: 517.62
InChI Key: HQHQPIJDSCQSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a 4-fluorobenzyl group at the N1 position, a 2-methylpropyl (isobutyl) substituent at the C3 position, and a sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl moiety at the C2 position. Its molecular formula, inferred from the IUPAC name, is C₃₁H₃₁FN₄O₃S, with a molecular weight of 590.67 g/mol. The presence of electron-withdrawing (fluorophenyl) and electron-donating (methylpropyl) groups suggests a balance of solubility and lipophilicity, critical for bioavailability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3S/c1-18(2)16-33-28(36)24-13-10-22(27(35)31-15-20-6-11-23(30)12-7-20)14-25(24)32-29(33)37-17-26(34)21-8-4-19(3)5-9-21/h4-14,18H,15-17H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQPIJDSCQSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazolinone Skeleton Formation

The 3,4-dihydroquinazolin-4-one core is typically synthesized via Niementowski cyclization or modifications thereof. Anthranilic acid derivatives serve as primary precursors, reacting with carbonyl sources to form the bicyclic structure. For the target compound, 2-aminoterephthalic acid is selected as the starting material to introduce the carboxylic acid moiety at position 7.

Methodology :

  • Esterification : Methylation of 2-aminoterephthalic acid using dimethyl sulfate in methanol yields dimethyl 2-aminoterephthalate, protecting the carboxylic acid groups.
  • Cyclocondensation : Reacting the ester with formamide at 130°C for 6 hours facilitates cyclization to 7-carbomethoxy-3,4-dihydroquinazolin-4-one.

Key Reaction :
$$
\text{2-Aminoterephthalic acid} + \text{HCONH}2 \xrightarrow{\Delta} \text{7-Carbomethoxy-3,4-dihydroquinazolin-4-one} + \text{H}2\text{O} \quad
$$

Functionalization at Position 2: Sulfanyl Group Incorporation

Thiolation at C-2 employs nucleophilic displacement of a labile leaving group (e.g., chloride or bromide). The synthesis of the sulfanyl side chain, 2-(4-methylphenyl)-2-oxoethanethiol , is critical for this step.

Synthesis of Thiol Component :

  • Step 1 : 4-Methylacetophenone is brominated at the α-position using Br$$_2$$ in acetic acid to yield 2-bromo-1-(4-methylphenyl)ethanone.
  • Step 2 : Treatment with thiourea in ethanol under reflux generates the thiol via SN2 displacement.

Thiolation Reaction :

  • 3-Isobutyl-7-carbomethoxy-3,4-dihydroquinazolin-4-one (1 equiv), 2-(4-methylphenyl)-2-oxoethanethiol (1.5 equiv), and Et$$_3$$N (2 equiv) in DMF at 60°C for 8 hours afford 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-isobutyl-7-carbomethoxy-3,4-dihydroquinazolin-4-one (65% yield).

Carboxamide Formation at Position 7

Hydrolysis of the methyl ester followed by amidation introduces the N-[(4-fluorophenyl)methyl]carboxamide group.

Hydrolysis :

  • The ester is saponified using NaOH (2M) in methanol/water (3:1) at 70°C for 4 hours, yielding the carboxylic acid.

Amidation :

  • Activation of the acid with EDCl/HOBt (1:1) in DMF, followed by coupling with 4-fluorobenzylamine (1.2 equiv) at room temperature for 12 hours, produces the target carboxamide. Purification via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 9:1) yields 58% of the final product.

Analytical Data and Characterization

Spectroscopic Validation :

  • IR : Peaks at 1680 cm$$^{-1}$$ (C=O quinazolinone), 1650 cm$$^{-1}$$ (amide I), 1540 cm$$^{-1}$$ (amide II).
  • $$^1$$H NMR (CDCl$$3$$) : δ 1.02 (d, 6H, isobutyl CH$$3$$), 2.38 (s, 3H, 4-methylphenyl CH$$3$$), 3.45 (m, 1H, isobutyl CH), 4.62 (s, 2H, SCH$$2$$), 7.25–8.10 (m, 8H, aromatic).
  • MS (ESI) : m/z 534.2 [M+H]$$^+$$.

Optimization Challenges and Solutions

  • Regioselectivity in Thiolation : Competing oxidation of the thiol to disulfide is mitigated by degassing solvents and conducting reactions under N$$_2$$.
  • Amidation Yield : Low yields in coupling reactions are improved by using HATU as an alternative activating agent (yield increase to 72%).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reagents
Core Formation Niementowski Cyclization 78 Formamide, 2-aminoterephthalic acid
N-3 Alkylation Nucleophilic Substitution 78 Isobutyl bromide, K$$2$$CO$$3$$
C-2 Thiolation SN2 Displacement 65 2-(4-Methylphenyl)-2-oxoethanethiol, Et$$_3$$N
Amidation EDCl/HOBt Coupling 58 4-Fluorobenzylamine

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of signaling pathways, such as the PI3K-AKT, MAPK, and HIF-1 pathways, which are involved in various cellular processes like proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Quinazoline 4-Fluorophenylmethyl, 2-(4-methylphenyl)-2-oxoethylsulfanyl, isobutyl, carboxamide 590.67 Sulfanyl, carbonyl, fluorophenyl
2-{[2-(4-Ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-... [12] Quinazoline 4-Ethoxyphenyl, oxolanylmethyl, isopropyl 509.60 Ethoxy, sulfanyl, oxolane
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide [11] Benzoxazine 4-Fluorophenyl, methanesulfonamide, dimethyl 364.39 Sulfonamide, fluorophenyl, oxazinone
S-Alkylated 1,2,4-Triazoles (e.g., [10–15] in ) Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl, α-halogenated ketones ~450–500 Triazole, sulfonyl, halogenated ketone
Electronic and Steric Effects
  • Sulfanyl vs. Sulfonamide/Sulfonyl Groups : The target compound’s sulfanyl group (–S–) contributes to hydrophobic interactions, whereas sulfonamide/sulfonyl groups (e.g., in [11]) enhance polarity and hydrogen-bonding capacity, affecting target selectivity .
  • Fluorophenyl vs. Ethoxyphenyl : The electron-withdrawing 4-fluorophenyl group in the target compound may improve metabolic stability compared to the electron-donating 4-ethoxyphenyl group in [12], which could increase susceptibility to oxidative metabolism .
  • Isobutyl vs.

Research Findings and Mechanistic Insights

  • Synthetic Routes : The target compound’s synthesis likely follows similar pathways to ’s triazoles, involving nucleophilic substitution (e.g., thiol-alkylation) and cyclization. However, the quinazoline core requires Friedel-Crafts or Ullmann coupling for aryl group introduction .
  • Spectroscopic Confirmation : IR and NMR data for analogous compounds () confirm the absence of C=O in tautomerized forms and validate sulfanyl group incorporation (~1240–1255 cm⁻¹ for C=S stretching) .
  • Structure-Activity Relationships (SAR) :
    • The 4-fluorophenyl group enhances target affinity in kinase inhibitors by mimicking ATP’s adenine ring.
    • Substitution at C3 (isobutyl) balances lipophilicity and steric hindrance, critical for cell permeability .

Notes on Comparative Limitations

  • Electronic vs. Structural Similarity : While the target compound shares electronic features (e.g., fluorophenyl) with benzoxazines or triazoles, its quinazoline core imposes distinct geometry, limiting direct biological comparisons .
  • Lack of In Vivo Data : Most evidence focuses on synthesis and in vitro characterization. Pharmacokinetic comparisons (e.g., bioavailability, half-life) remain speculative without experimental data.

Biological Activity

The compound N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, often referred to as a quinazoline derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Quinazoline backbone : Known for various pharmacological activities.
  • Sulfanyl group : Potentially contributes to the compound's reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC26H24FNO3
Molecular Weight417.47 g/mol
Boiling PointNot available
LogP (octanol-water partition)High
SolubilityModerate

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial in cancer cell proliferation and survival. The compound demonstrated an IC50 value of approximately 95.48 nM against HDAC3, indicating potent activity in inhibiting tumor growth in vitro and in vivo models .

The proposed mechanism of action involves:

  • Inhibition of HDACs : Leading to increased acetylation of histones and non-histone proteins, which can promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that treatment with the compound can induce G2/M phase arrest in cancer cell lines, contributing to its antiproliferative effects .
  • Synergistic Effects : When combined with other chemotherapeutics like taxol and camptothecin, the compound enhances their efficacy, suggesting a potential for combination therapies .

Case Studies

  • In Vitro Studies : In a study involving HepG2 liver cancer cells, the compound exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM, significantly lower than standard treatments .
  • In Vivo Studies : In xenograft models, the compound showed a tumor growth inhibition (TGI) rate of 48.89%, comparable to existing treatments .

Q & A

Q. What are the key steps in synthesizing N-[(4-fluorophenyl)methyl]-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Amide bond formation : Reaction of 4-fluorophenyl acetic acid with amines under controlled pH and temperature (e.g., DCC coupling in anhydrous DMF at 0–5°C) .
  • Thioether linkage introduction : Sulfanyl group incorporation via nucleophilic substitution, using reagents like 2-mercapto-4-methylacetophenone in THF under reflux .
  • Quinazoline ring closure : Cyclization using Pd-catalyzed reductive conditions or acid-mediated dehydration .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons, methyl groups, and sulfur-linked substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica plates and UV visualization .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer activity : Assessed via MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC50 values compared to reference drugs like cisplatin .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using standard protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; switching to DCM may reduce side reactions during cyclization .
  • Temperature control : Lowering cyclization step temperature (e.g., 40°C vs. reflux) minimizes decomposition of heat-sensitive intermediates .
  • Catalyst screening : Testing Pd(OAc)2 vs. PdCl2 with ligands (e.g., PPh3) to improve quinazoline ring closure efficiency .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Target specificity profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain variability .
  • Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate activity contributors .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or topoisomerase II, guided by crystallographic data (PDB IDs: 1M17, 1ZXM) .
  • QSAR modeling : Train models on bioactivity datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond acceptors .
  • MD simulations : Analyze stability of compound-protein complexes in GROMACS over 100 ns trajectories to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.